Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride
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Overview
Description
Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride, also known as JNJ-42153605, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It belongs to the class of compounds known as aminobicycloheptanes and is structurally similar to the antidepressant drug, tricyclics.
Mechanism of Action
The exact mechanism of action of Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it increases the levels of serotonin in the brain by blocking its reuptake, leading to an increase in serotonergic neurotransmission.
Biochemical and Physiological Effects:
Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride has several advantages for use in lab experiments. It is a highly selective and potent SSRI, which makes it useful for studying the role of serotonin in various physiological and pathological processes. However, its limitations include its relatively short half-life and limited solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has also been suggested that it may be useful in the treatment of neuropathic pain and substance abuse disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride involves a multi-step process, starting with the conversion of 1,3-cyclohexadiene to 1,3-cyclohexadiene carboxylic acid. This is followed by the formation of a bicyclic intermediate, which is then treated with methylamine and hydrochloric acid to yield the final product.
Scientific Research Applications
Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in preclinical studies, suggesting that it may be useful in the treatment of mood disorders such as depression and anxiety.
properties
IUPAC Name |
methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-5-4-8(10)7(5)3-6;/h5-8H,2-4,10H2,1H3;1H/t5-,6?,7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXVDKKOELRHID-COTXYNCKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC(C2C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2C[C@H]([C@@H]2C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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